1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
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Overview
Description
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Coupling Reaction: The tetrazole derivative is then coupled with 2,3-dimethoxyphenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is considered for use in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea: Lacks the dimethoxy groups, resulting in different chemical and biological properties.
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is unique due to the presence of both the tetrazole ring and the 2,3-dimethoxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-26-14-5-3-4-13(16(14)27-2)20-17(25)19-10-15-21-22-23-24(15)12-8-6-11(18)7-9-12/h3-9H,10H2,1-2H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCZFPQHWGIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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